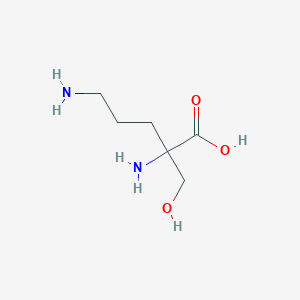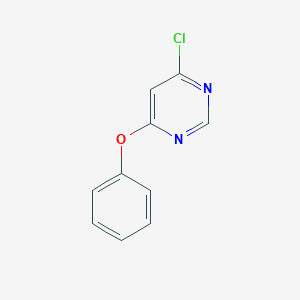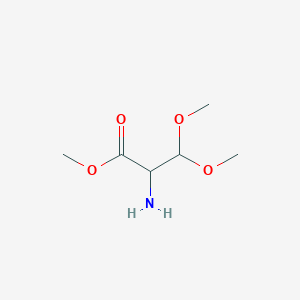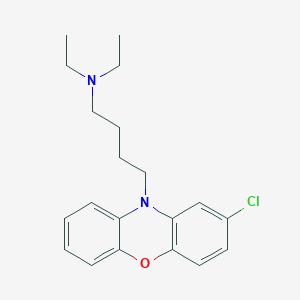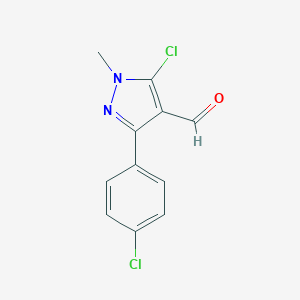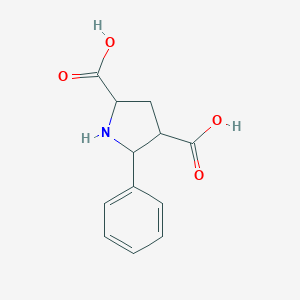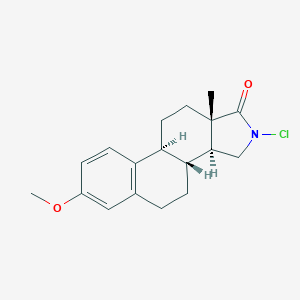
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, also known as CMA, is a synthetic compound that belongs to the class of azasteroids. It has been found to exhibit anti-proliferative and anti-tumor properties, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is not fully understood. However, it is believed to inhibit the activity of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.
Efectos Bioquímicos Y Fisiológicos
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of estrogen and progesterone in the blood, while increasing the levels of luteinizing hormone and follicle-stimulating hormone. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to decrease the expression of genes involved in cell cycle progression and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in lab experiments is its specificity towards aromatase inhibition, which makes it a useful tool in studying the role of aromatase in cancer development. However, one limitation of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other types of cancer. In addition, further studies could be conducted to elucidate the exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one and to identify potential side effects. Finally, research could be conducted to investigate the use of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, or N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, is a synthetic compound that has shown promise as a treatment for cancer. Its specificity towards aromatase inhibition and anti-tumor properties make it a useful tool in cancer research. However, its low solubility and potential side effects need to be further investigated. Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could lead to the development of new and effective cancer treatments.
Métodos De Síntesis
The synthesis of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one involves a multi-step process that starts with the conversion of estrone to 16-aza-estrone. This is followed by the reaction of 16-aza-estrone with chloroacetyl chloride to form N-chloroacetyl-16-aza-estrone. Finally, the reaction of N-chloroacetyl-16-aza-estrone with sodium methoxide results in the formation of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one.
Aplicaciones Científicas De Investigación
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Propiedades
Número CAS |
114462-28-1 |
|---|---|
Nombre del producto |
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one |
Fórmula molecular |
C18H22ClNO2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
(3aS,3bR,9bS,11aS)-2-chloro-7-methoxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydronaphtho[2,1-e]isoindol-1-one |
InChI |
InChI=1S/C18H22ClNO2/c1-18-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(18)10-20(19)17(18)21/h4,6,9,14-16H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
QFNJSBBRYZHMAV-CBZIJGRNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Sinónimos |
N-chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one NCMEO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
